![molecular formula C7H5F5N2 B11724083 [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine](/img/structure/B11724083.png)
[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H5F5N2 It is characterized by the presence of a pentafluorophenyl group attached to a methylhydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine typically involves the reaction of pentafluorobenzaldehyde with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C}_6\text{F}_5\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{F}_5\text{CH}_2\text{NHNH}_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions
[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The pentafluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the pentafluorophenyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentafluorophenylmethanol, while substitution reactions can produce various substituted hydrazine derivatives.
科学的研究の応用
[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its reactivity, allowing it to participate in various chemical reactions. The hydrazine moiety can form stable complexes with metal ions, influencing its behavior in catalytic processes.
類似化合物との比較
[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine can be compared with other similar compounds such as:
Pentafluorophenylhydrazine: Lacks the methyl group, leading to different reactivity and applications.
Pentafluorobenzylhydrazine: Similar structure but with variations in the substitution pattern.
Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of a hydrazine moiety.
特性
分子式 |
C7H5F5N2 |
|---|---|
分子量 |
212.12 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H5F5N2/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10/h14H,1,13H2 |
InChIキー |
KLYFKJKPUDOTND-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


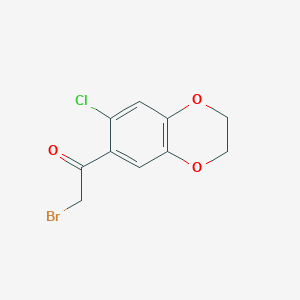
![N'-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide](/img/structure/B11724011.png)
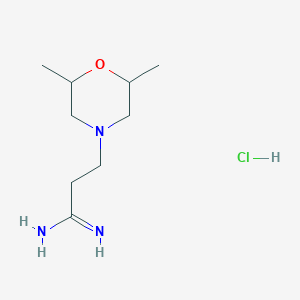
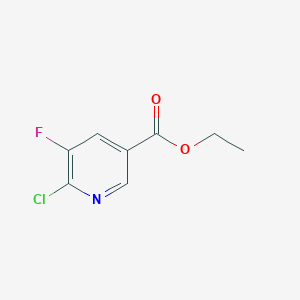
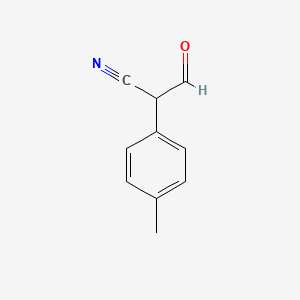
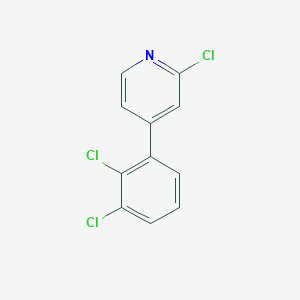
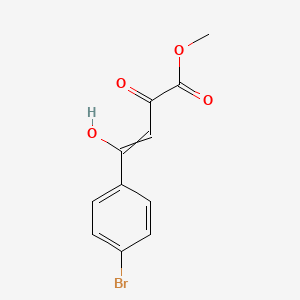

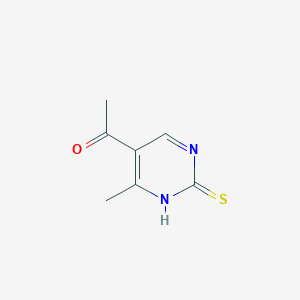

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11724071.png)
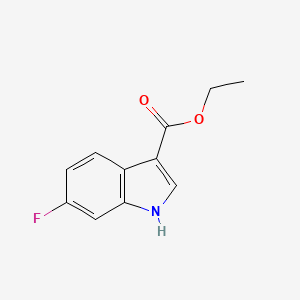
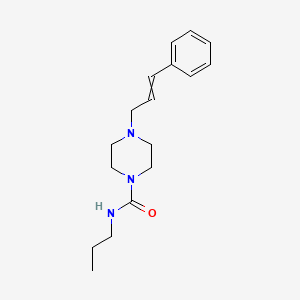
![3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B11724078.png)
